

Spectroscopic Data of Phenyl 4-methylbenzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Phenyl 4-methylbenzenesulfonate*

Cat. No.: *B181179*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phenyl 4-methylbenzenesulfonate**, also commonly known as phenyl tosylate. This compound is a crucial intermediate in organic synthesis, valued for the tosylate group's excellent leaving group properties. Accurate spectroscopic characterization is essential for its quality control and use in subsequent chemical transformations. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **Phenyl 4-methylbenzenesulfonate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.75 - 7.72	d	8.3	H-2', H-6'
7.37 - 7.34	d	8.0	H-3', H-5'
7.32 - 7.27	m	H-3, H-4, H-5	
7.11 - 7.08	m	H-2, H-6	
2.45	s	CH ₃	

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
149.7	C-1
145.4	C-4'
132.9	C-1'
129.9	C-3', C-5'
129.6	C-4
128.5	C-2', C-6'
126.9	C-3, C-5
121.7	C-2, C-6
21.7	CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070-3030	Medium	C-H stretch (aromatic)
1595, 1490	Strong, Medium	C=C stretch (aromatic)
1375	Strong	SO ₂ asymmetric stretch
1180	Strong	SO ₂ symmetric stretch
1195, 1095	Strong	C-O stretch
815, 685	Strong	C-H out-of-plane bend

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
248	25	[M] ⁺ (Molecular Ion)
155	10	[M - C ₆ H ₅ O] ⁺
93	100	[C ₆ H ₅ O] ⁺
91	40	[C ₇ H ₇] ⁺
77	30	[C ₆ H ₅] ⁺
65	20	[C ₅ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer equipped with a 5 mm broadband probe was used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-15 mg of **Phenyl 4-methylbenzenesulfonate** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 8278 Hz (20.7 ppm)
- Temperature: 298 K

^{13}C NMR Acquisition:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.3 s
- Spectral Width: 23810 Hz (236 ppm)
- Temperature: 298 K

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's standard software (TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was utilized.

Sample Preparation: A small amount of **Phenyl 4-methylbenzenesulfonate** (approximately 1-2 mg) was finely ground with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Mode: Transmittance

Data Processing: The spectrum was recorded against a background of a pure KBr pellet. The resulting transmittance spectrum was converted to absorbance for peak analysis.

Mass Spectrometry (MS)

Instrumentation: A Thermo Fisher Scientific GC-MS system (ISQ single quadrupole) was used for mass analysis.

Sample Introduction: A dilute solution of **Phenyl 4-methylbenzenesulfonate** in dichloromethane was injected into the gas chromatograph.

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
- Inlet Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

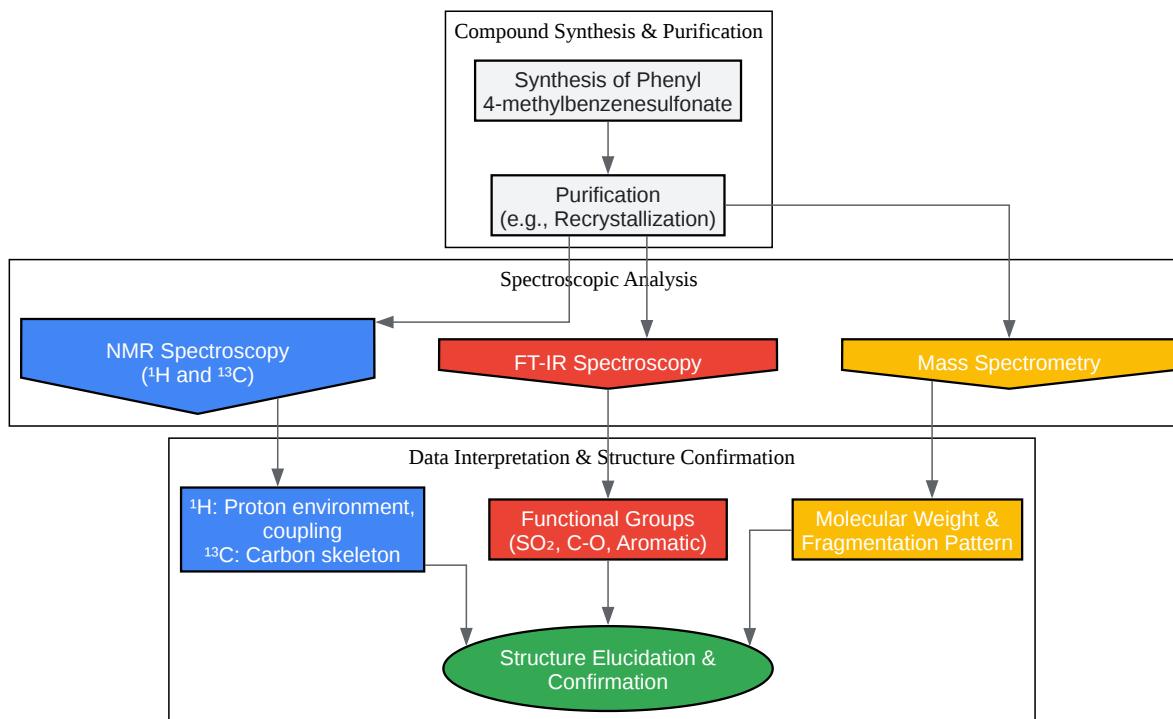
Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: 40 - 450 m/z
- Scan Rate: 1 scan/s

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like **Phenyl 4-methylbenzenesulfonate** is depicted in the following diagram.

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Caption: Workflow for the spectroscopic analysis of **Phenyl 4-methylbenzenesulfonate**.

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